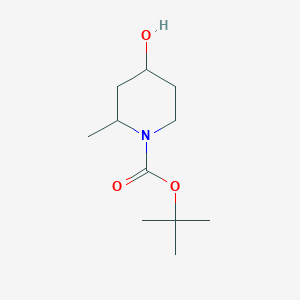

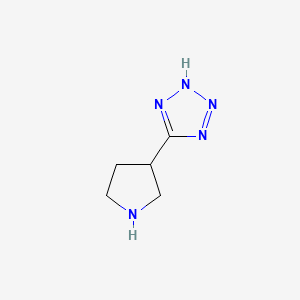

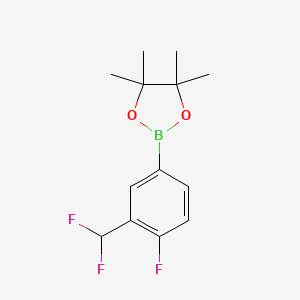

2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to have applications in organic synthesis and materials science due to the presence of the dioxaborolane moiety. This functional group is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves the reaction of boronic acids or boronic esters with appropriate diols or carbonyl compounds. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involved a reaction between 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and o-aminophenol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives is characterized by a 1,3,2-dioxaborinane ring, which can exhibit a nearly planar conformation as seen in the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . The bond lengths and angles within this ring system are indicative of the delocalization of charge and the stability of the compound. The presence of fluorine atoms can further influence the electronic properties of the molecule due to their high electronegativity.

Chemical Reactions Analysis

Dioxaborolane compounds are reactive towards various nucleophiles due to the electrophilic nature of the boron center. For instance, reactions with carbonyl compounds can yield colored ethylenic derivatives, and reactions with aniline can produce oxazaborins, as demonstrated by the reactions of 2,2-difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer . These reactions are likely to be relevant for the compound under analysis, suggesting its potential utility in the formation of heterocyclic structures and in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The presence of fluorine atoms imparts hydrolytic stability to the molecule, as seen in the case of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . The crystallographic data of similar compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, provide insights into the solid-state structure, which lacks significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . These properties are crucial for understanding the reactivity and stability of the compound in various environments.

科学的研究の応用

Polymer Synthesis

- Used in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization, yielding polymers with narrow molecular weight distributions and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011).

Synthesis of Novel Compounds

- Facilitated the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives are potential intermediates for new materials in LCD technology and have potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Organic Synthesis

- Involved in the synthesis of various ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds displayed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Electrochemical Studies

- Analyzed for electrochemical properties and reactions, indicating a significantly lower oxidation potential compared to organoborane, and was utilized in anodic substitution reactions with nucleophiles (Tanigawa et al., 2016).

Nanoparticle Synthesis

- Utilized in the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibited high quantum yields and could potentially be used in various applications, including display technologies (Fischer et al., 2013).

Drug Synthesis

- A key intermediate in the development of new building blocks for the synthesis of silicon-based drugs and odorants. It demonstrated the potential to synthesize biologically active compounds like retinoid agonists (Büttner et al., 2007).

Transition Metal Catalysis

- Served as a bulky borane for the transition metal-catalyzed hydroboration of alkenes, leading to the formation of organoboronate esters (Fritschi et al., 2008).

将来の方向性

The field of organofluorine chemistry, which includes compounds like “2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is rapidly advancing . Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of difluoromethylated compounds, as well as exploring their potential applications in various fields .

特性

IUPAC Name |

2-[3-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPZNBCXPQKETC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)